2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide
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Overview
Description
2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include phosphorous oxychloride, malonic acid, and various amines . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to meet commercial demands .
Chemical Reactions Analysis
2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in inflammatory processes, thereby inhibiting their activity and reducing inflammation . Molecular docking studies have shown that the compound has good binding affinity towards prostaglandin H2 synthase (PGHS) protein and trypsin enzyme, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Compared to other benzoxazole derivatives, 2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide stands out due to its unique combination of structural features and pharmacological activities. Similar compounds include:
2-(2,4-dichloroquinolin-8-yl)benzo[d]oxazole: Known for its anti-inflammatory properties.
2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Used as an optical brightener and photoinitiator.
1-(1,3-benzoxazol-2-ylamino)-2-thiophen-2-ylpropan-2-ol: Studied for its potential antiviral activity.
These comparisons highlight the versatility and potential of this compound in various scientific and industrial applications.
Properties
Molecular Formula |
C23H19N5O2S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H19N5O2S/c1-14-19(21(29)25-15-8-3-2-4-9-15)20(18-12-7-13-31-18)27-22(24-14)28-23-26-16-10-5-6-11-17(16)30-23/h2-13,20H,1H3,(H,25,29)(H2,24,26,27,28) |
InChI Key |
COPQUVLXZINPAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N=C(N1)NC2=NC3=CC=CC=C3O2)C4=CC=CS4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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